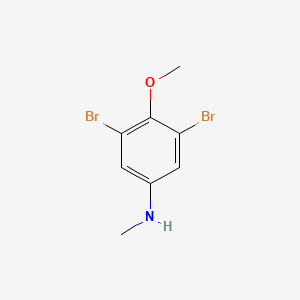
3,5-Dibromo-4-methoxy-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-methoxy-N-methylaniline is an organic compound with the molecular formula C8H9Br2NO It is a derivative of aniline, where the aniline ring is substituted with two bromine atoms at the 3 and 5 positions, a methoxy group at the 4 position, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-methoxy-N-methylaniline typically involves multiple steps. One common method starts with the nitration of 4-methoxytoluene to introduce a nitro group. This is followed by bromination to add bromine atoms at the 3 and 5 positions. The nitro group is then reduced to an amine, and finally, the amine is methylated to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and minimize impurities. Key steps include controlled nitration, bromination, reduction, and methylation processes.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under strong oxidative conditions.
Reduction: The bromine atoms can be reduced to hydrogen under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products include the corresponding dehalogenated aniline derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted aniline derivatives.
Scientific Research Applications
3,5-Dibromo-4-methoxy-N-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-methoxy-N-methylaniline involves its interaction with specific molecular targets. The bromine atoms and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-methylaniline: Similar structure but lacks the methoxy group.
4,5-Dibromo-2-methoxy-N-methylaniline: Similar structure but with different bromine substitution pattern.
Uniqueness
3,5-Dibromo-4-methoxy-N-methylaniline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of both bromine atoms and a methoxy group provides distinct chemical properties compared to other similar compounds.
Properties
CAS No. |
827031-52-7 |
|---|---|
Molecular Formula |
C8H9Br2NO |
Molecular Weight |
294.97 g/mol |
IUPAC Name |
3,5-dibromo-4-methoxy-N-methylaniline |
InChI |
InChI=1S/C8H9Br2NO/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4,11H,1-2H3 |
InChI Key |
PLHZRRPUHPJDSI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C(=C1)Br)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


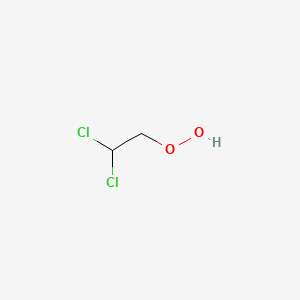
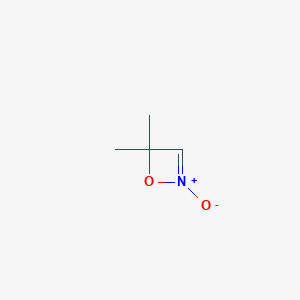
![[3,5-Dibromo-4-(4-hydroxy-3,5-dimethylphenoxy)phenyl]acetic acid](/img/structure/B14228966.png)

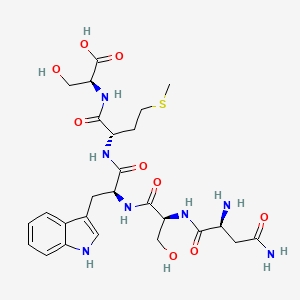
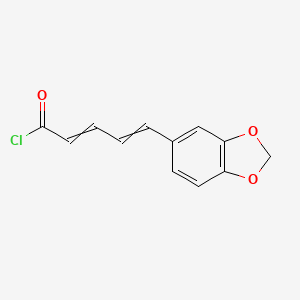
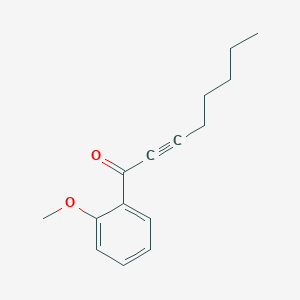
![4-[(4-Methylacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B14229008.png)
![N~1~-[(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl]butane-1,4-diamine](/img/structure/B14229016.png)
![3-(3-{[tert-Butyl(dimethyl)silyl]oxy}prop-1-en-1-ylidene)heptan-1-ol](/img/structure/B14229032.png)
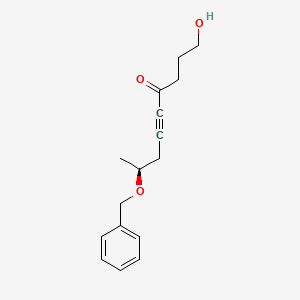
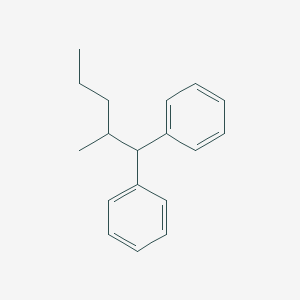
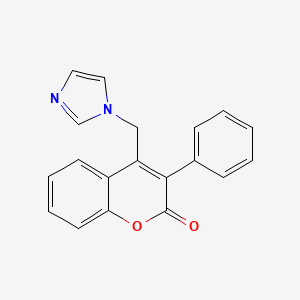
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl-](/img/structure/B14229043.png)
